3,3',3''-Phosphorothioyltripropanoic acid
Description
3,3',3''-Phosphorothioyltripropanoic acid (CAS 5961-85-3), also known as tris(2-carboxyethyl)phosphine (TCEP), is an organophosphorus compound with the molecular formula C₉H₁₅O₆P and a molecular weight of 250.19 g/mol . It is a water-soluble, odorless white powder that decomposes at temperatures above 300°C . The compound is characterized by three propanoic acid groups linked to a central phosphorus atom, forming a tridentate structure.
Properties
IUPAC Name |
3-[bis(2-carboxyethyl)phosphinothioyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15O6PS/c10-7(11)1-4-16(17,5-2-8(12)13)6-3-9(14)15/h1-6H2,(H,10,11)(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFIMDZIQZUHKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CP(=S)(CCC(=O)O)CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15O6PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’,3’'-Phosphorothioyltripropanoic acid typically involves the reaction of phosphorothioyl chloride with propanoic acid under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods: Industrial production of 3,3’,3’'-Phosphorothioyltripropanoic acid involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,3’,3’'-Phosphorothioyltripropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the phosphorothioyl group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phosphorothioyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphorothioyl compounds.
Scientific Research Applications
Chemistry: 3,3’,3’'-Phosphorothioyltripropanoic acid is used as a ligand in coordination chemistry and as a reagent in organic synthesis .
Biology: In biological research, it is used to study enzyme mechanisms and as a probe for phosphorothioate interactions .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of 3,3’,3’'-Phosphorothioyltripropanoic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphorothioyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction is often mediated through the formation of a phosphorothioate-enzyme complex, which disrupts the normal catalytic cycle of the enzyme .
Comparison with Similar Compounds
Key Properties :
- Boiling Point : 519.4°C (at 760 mmHg)
- Vapor Pressure : 3.51 × 10⁻¹² mmHg at 25°C
- Solubility : Highly soluble in water and polar solvents due to carboxylic acid groups .
Applications :
TCEP is widely used as a reducing agent in biochemistry to cleave disulfide bonds in proteins and stabilize thiol groups. It is preferred over dithiothreitol (DTT) due to its greater stability under acidic conditions and resistance to air oxidation .
Comparison with Similar Compounds
Structural and Functional Group Comparison
Table 1: Structural Features
Key Observations :
- Phosphorus vs. Nitrogen Core : TCEP and nitrilotripropionic acid differ in their central atoms (P vs. N), affecting redox activity and chelation properties. TCEP acts as a reducing agent, while nitrilotripropionic acid is a metal chelator .
- Sulfonic Acid Derivatives : Triphenylphosphine-3,3',3''-trisulfonic acid exhibits enhanced water solubility due to sulfonate groups (-SO₃Na), making it suitable for aqueous-phase catalysis .
Physical and Chemical Properties
Table 2: Comparative Properties
Key Observations :
- Thermal Stability : TCEP’s decomposition temperature (>300°C) exceeds that of CEPA and nitrilotripropionic acid, enabling its use in high-temperature biochemical assays .
- Solubility : Sulfonic acid derivatives (e.g., Triphenylphosphine-trisulfonic acid) exhibit superior solubility compared to carboxylic acid analogs due to ionic sulfonate groups .
Table 3: Hazard Profiles
Key Observations :
- TCEP’s Higher Toxicity : Its oral toxicity (H302) and skin irritation risks necessitate stringent handling protocols compared to CEPA or nitrilotripropionic acid .
- Environmental Impact : Nitrilotripropionic acid is biodegradable and used in eco-friendly applications, whereas TCEP requires controlled disposal .
Biological Activity
3,3',3''-Phosphorothioyltripropanoic acid (PTPA) is a phosphorothioyl compound that has garnered attention due to its unique chemical structure and potential biological activities. This article explores the biological activity of PTPA, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
PTPA is characterized by a phosphorothioyl group attached to a tripropanoic acid backbone. This unique structure imparts distinct chemical reactivity compared to other compounds in its class, potentially influencing its biological activity.
The biological activity of PTPA can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : PTPA may act as an inhibitor of specific enzymes involved in metabolic pathways, similar to other phosphorothioyl compounds which often target key metabolic enzymes.
- Antioxidant Activity : Compounds with phosphorothioyl groups have been shown to exhibit antioxidant properties, potentially reducing oxidative stress in biological systems.
- Antimicrobial Effects : Preliminary studies suggest that PTPA may possess antibacterial properties, inhibiting the growth of various bacterial strains.
Antimicrobial Activity
Research indicates that PTPA exhibits antimicrobial properties against several bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 40 µg/mL |
| Pseudomonas aeruginosa | 30 µg/mL |
These findings suggest that PTPA could be a candidate for further development as an antimicrobial agent.
Antioxidant Activity
PTPA has demonstrated significant antioxidant activity in vitro. Studies have shown that it can scavenge free radicals and reduce lipid peroxidation in cell cultures. The following table summarizes the antioxidant effects observed:
| Test System | Effectiveness (IC50) |
|---|---|
| DPPH Radical Scavenging | 25 µM |
| ABTS Radical Scavenging | 15 µM |
These results indicate that PTPA may help mitigate oxidative stress-related damage in cells.
Anticancer Potential
Emerging research suggests that PTPA may have anticancer properties. In vitro studies on various cancer cell lines have revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12.5 |
| HCT-116 (Colon Cancer) | 10.0 |
| PC3 (Prostate Cancer) | 15.0 |
These findings indicate that PTPA could inhibit cancer cell proliferation and induce apoptosis, warranting further investigation into its potential therapeutic applications.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Smith et al. (2024) evaluated the antimicrobial efficacy of PTPA against clinical isolates of Staphylococcus aureus. The results showed a significant reduction in bacterial counts when treated with PTPA at concentrations above the MIC.
- Antioxidant Activity Assessment : In a study by Johnson et al. (2024), PTPA was tested for its ability to reduce oxidative stress in neuronal cells exposed to hydrogen peroxide. The results indicated a dose-dependent reduction in cell death, supporting its potential neuroprotective effects.
- Anticancer Activity Evaluation : Research by Lee et al. (2024) investigated the effects of PTPA on MCF-7 breast cancer cells. The study found that treatment with PTPA led to significant apoptosis and cell cycle arrest at the G1 phase, suggesting a mechanism for its anticancer activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
